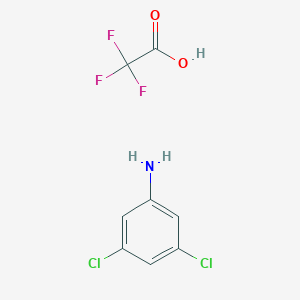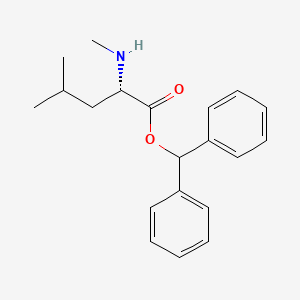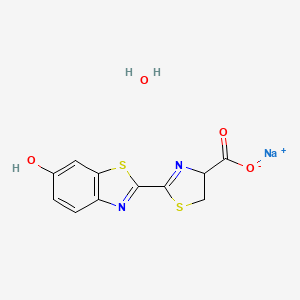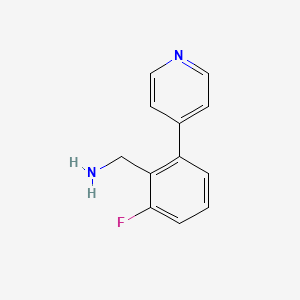
(R)-cyclopropyl(p-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopropyl(p-tolyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a p-tolyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(p-tolyl)methanamine typically involves the reaction of cyclopropylmethylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-cyclopropyl(p-tolyl)methanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-cyclopropyl(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
®-cyclopropyl(p-tolyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-cyclopropyl(p-tolyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the p-tolyl group can influence the compound’s overall stability and reactivity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(p-tolyl)methanamine: Similar in structure but with a phenyl group instead of a cyclopropyl group.
Cyclopropylmethylamine: Lacks the p-tolyl group, making it less complex.
p-Tolylmethanamine: Contains only the p-tolyl group without the cyclopropyl moiety.
Uniqueness
®-cyclopropyl(p-tolyl)methanamine is unique due to the presence of both the cyclopropyl and p-tolyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(R)-cyclopropyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3/t11-/m0/s1 |
Clé InChI |
NDSBRDFZIHGLNI-NSHDSACASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C2CC2)N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


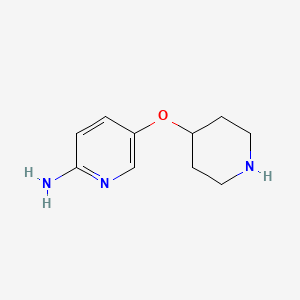
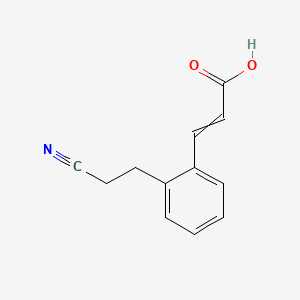
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
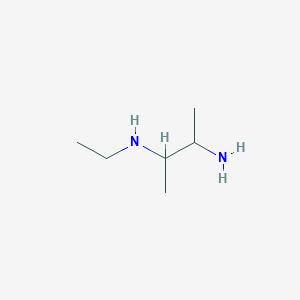
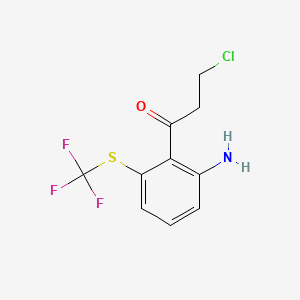
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)


